molecular formula C10H9FO3 B15225480 Ethyl 3-fluoro-2-formylbenzoate

Ethyl 3-fluoro-2-formylbenzoate

Cat. No.: B15225480
M. Wt: 196.17 g/mol
InChI Key: COJGWGVCEZXBTN-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-formylbenzoate is a fluorinated aromatic ester with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol . The compound features a fluorine atom at the meta-position (C3) and a formyl group (-CHO) at the ortho-position (C2) on the benzoate backbone, esterified with an ethyl group. This structure confers unique reactivity, particularly in nucleophilic substitution and condensation reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key identifiers include:

  • CAS Number: 1803822-33-4

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 3-fluoro-2-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-6H,2H2,1H3

InChI Key

COJGWGVCEZXBTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-2-formylbenzoate can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The formyl group can be added via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 as reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and formylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-2-carboxybenzoic acid.

    Reduction: 3-fluoro-2-hydroxybenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-2-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-formylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro and formyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl 3-fluoro-2-formylbenzoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Suppliers/Applications
This compound C₉H₇FO₃ 182.15 1803822-33-4 -F (C3), -CHO (C2) 1 supplier
Ethyl 3-fluoro-2-methylbenzoate C₁₀H₁₁FO₂ 182.19 114312-57-1 -F (C3), -CH₃ (C2) Intermediate
Ethyl 2-chloro-6-fluoro-3-methylbenzoate C₁₀H₁₀ClFO₂ ~216.64 1379295-48-3 -Cl (C2), -F (C6), -CH₃ (C3) Pesticide precursor
Ethyl 3-fluoro-2-hydroxybenzoate C₉H₉FO₃ (inferred) N/A N/A -F (C3), -OH (C2) 2 suppliers

Key Observations:

Functional Group Impact :

  • The formyl group in this compound enhances electrophilicity, favoring reactions like Schiff base formation.
  • Methyl or chloro substituents (as in analogues) increase steric hindrance and alter electronic properties, affecting regioselectivity in further reactions.

Bioactivity: No direct bioactivity data is available for this compound in the evidence.

Synthetic Utility :

  • This compound’s formyl group makes it a versatile building block for synthesizing heterocycles (e.g., quinazolines), whereas methyl or chloro derivatives may prioritize stability in formulation.

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